1H-Indazole-7-sulfonamide can be classified as an indazole derivative with a sulfonamide functional group. Indazoles are bicyclic compounds containing a five-membered ring fused with a six-membered ring, while sulfonamides are known for their antibacterial properties and are often used in pharmaceuticals. The synthesis of this compound typically involves reactions that modify the indazole core to incorporate the sulfonamide moiety, enhancing its biological activity.
The synthesis of 1H-Indazole-7-sulfonamide generally involves several key steps:
The molecular structure of 1H-Indazole-7-sulfonamide consists of an indazole ring system with a sulfonamide group attached at the nitrogen atom. Key structural features include:
The molecular formula can be represented as , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The melting point typically ranges from 204°C to 205°C, reflecting its solid-state characteristics .
1H-Indazole-7-sulfonamide participates in various chemical reactions due to its functional groups:
The mechanism of action for 1H-Indazole-7-sulfonamide primarily revolves around its ability to inhibit specific enzymes or pathways involved in cell proliferation or bacterial growth. For instance:
These mechanisms highlight its potential as a therapeutic agent against various diseases.
The physical and chemical properties of 1H-Indazole-7-sulfonamide include:
1H-Indazole-7-sulfonamide has several significant applications in scientific research:
The 1H-indazole scaffold, a bicyclic aromatic system comprising fused benzene and pyrazole rings, serves as a privileged structure in drug design due to its versatile pharmacological profile. This motif exhibits two tautomeric forms (1H-indazole and 2H-indazole), with the 1H-configuration being thermodynamically predominant and biologically relevant [1] [3]. The indazole nucleus facilitates diverse non-covalent interactions with biological targets through its hydrogen bond acceptor (N1, N2) and donor (N1-H) sites, while the planar structure enables π-stacking with protein residues. These properties underpin its presence in pharmaceuticals spanning oncology, anti-inflammation, and antimicrobial therapy [1] [6].
Structurally, the C7 position of indazole offers a strategic vector for functionalization. Sulfonamide conjugation at this site enhances target affinity through additional hydrogen bonding and electrostatic interactions. For example, 1H-indazole-7-sulfonamide derivatives demonstrate kinase inhibitory activity by forming critical hydrogen bonds with mitogen-activated protein kinase 1 hinge residues [6]. This modification preserves the indazole core’s planar geometry while introducing three-dimensional diversity essential for optimizing binding kinetics [3] [4].
Table 1: Pharmacological Applications of Indazole-Based Drugs
Drug Name | Indazole Substitution Pattern | Therapeutic Application | Primary Target |
---|---|---|---|
Pazopanib | 1H-Indazole-5-sulfonamide | Renal cell carcinoma | VEGFR/PDGFR tyrosine kinases |
Niraparib | 1H-Indazole-4-carboxamide | Ovarian/breast cancer | Poly(ADP-ribose) polymerase |
Granisetron | 1H-Indazole-3-carboxylate | Chemotherapy-induced nausea | 5-HT₃ receptor |
Axitinib | 1H-Indazole-7-urea | Advanced renal cell carcinoma | VEGFR tyrosine kinases |
Experimental MAPK1 inhibitors | 1H-Indazole-7-sulfonamide | Solid tumors (preclinical) | Mitogen-activated protein kinase 1 |
Recent synthetic advances enable regioselective modification of indazole derivatives. Techniques such as Cu(OAc)₂-mediated N-N bond formation and Pd-catalyzed C-H amination allow efficient access to 7-substituted indazoles [3]. These methodologies facilitate the exploration of structure-activity relationships, revealing that electron-withdrawing groups at C7 (e.g., sulfonamide) enhance anticancer activity by modulating electron density across the bicyclic system [6]. Molecular docking studies confirm that 5-nitro-1H-indazole-7-sulfonamide derivatives bind MAPK1 with a binding energy of −7.55 kcal/mol, while reduced amine analogs (−8.34 kcal/mol) form additional hydrogen bonds with Glu71 and Lys54 residues [6].
Sulfonamide groups (−SO₂NH−) serve as bioisosteres for carboxylic acids and other carbonyl functionalities, offering superior metabolic stability and membrane permeability while avoiding the ionization limitations of carboxylates [5] [6]. This moiety exhibits bipolar characteristics: the sulfonyl oxygen atoms act as hydrogen bond acceptors, while the nitrogen-linked hydrogen functions as a donor. This dual capacity enables multipoint recognition of biological targets, as demonstrated in indazole-acylsulfonamide hybrids that inhibit myeloid cell leukemia 1 protein through simultaneous interactions with Arg263 and Asp256 residues [4].
In the context of 1H-indazole-7-sulfonamide, the sulfonamide group significantly influences pharmacokinetic and pharmacodynamic properties:
Table 2: Sulfonamide Roles in Drug Design Applications
Function | Example Drug | Biological Outcome |
---|---|---|
Zinc-binding group | Acetazolamide | Carbonic anhydrase inhibition |
Hydrogen-bond network formation | Sulpiride | Dopamine D₂ receptor antagonism |
Transition-state mimicry | Amprenavir | HIV protease inhibition |
Allosteric modulation | Mcl-1 inhibitors | Disruption of Bcl-2 protein-protein interactions |
Pharmacophore linker | Indazole-7-sulfonamide | Enhanced kinase selectivity profiles |
Sulfonamide-containing drugs represent >150 FDA-approved agents, including non-antibacterial derivatives like celecoxib (anti-inflammatory) and tamsulosin (α-adrenergic blocker) [5] [10]. Structure-activity studies reveal that para-substituted benzene sulfonamides attached to indazole exhibit superior target affinity versus alkyl variants. For instance, 4-chloro-N-(1-phenyl-1H-indazol-3-yl)benzenesulfonamide demonstrates stronger binding to topoisomerase-II (−12.2 kcal/mol) than methyl-substituted analogs, attributed to halogen-bonding with Pro79 and Ile94 residues [7].
The investigation of indazole sulfonamides evolved through three distinct phases:
Early Exploration (Pre-2010)Initial studies focused on unsubstituted indazole derivatives like bendazac (anti-inflammatory) and benzydamine. Sulfonamide incorporation emerged indirectly through metabolic studies revealing hepatic sulfonation of indazole metabolites [3]. The first targeted synthesis of indazole sulfonamides employed classical methods:
Methodological Advancements (2010–2020)Key innovations addressed synthetic challenges:
Concurrently, structure-based drug design identified 1H-indazole-7-sulfonamide as a kinase inhibitor scaffold. Joo’s oxidative benzannulation protocol facilitated the construction of diversely substituted indazoles for structure-activity relationship studies, revealing that 7-sulfonamide derivatives exhibited 10–100-fold enhanced kinase inhibition versus carboxylate analogs [3].
Contemporary Developments (2020–Present)Recent research emphasizes targeted therapeutic applications:
Table 3: Historical Evolution of Synthetic Methodologies
Period | Key Methodology | Yield Improvement | Regioselectivity Achievement |
---|---|---|---|
Pre-2010 | Direct sulfonation of aminoindazoles | 20–45% | N1:N2 = 1:1.8 |
2010–2015 | Pd-catalyzed C-H amination | 65–80% | N1 only |
2015–2020 | Cu(OAc)₂-mediated N-N bond formation | 75–92% | >98% N1 selectivity |
2020–Present | NaH-mediated sulfonylation with 5-nitroindazole | 85–95% | Exclusive N1 functionalization |
Current trajectories include one-pot reductive cyclizations using organophosphorus reagents [3] and flow chemistry approaches that reduce reaction times from hours to minutes. These advances support the synthesis of complex derivatives like 3-perfluoroalkylated-2H-indazole-7-sulfonamides for PET imaging applications [3] [6]. Molecular hybridization strategies now combine indazole sulfonamides with pyrimidine (e.g., N⁴-(1H-indazol-5-yl)-N²-phenylpyrimidine-2,4-diamines) to yield multi-targeted agents with IC₅₀ values of 1.629 μM against MCF-7 cells [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8